Benzenepropanamide, 3-methoxy-
Description
Contextualization within Aromatic Amide Chemistry and Significance of the Benzenepropanamide Scaffold
Aromatic amides are a significant class of compounds in organic chemistry, defined by an amide group directly attached to an aromatic ring. numberanalytics.com This structural arrangement influences the compound's electronic properties and reactivity. numberanalytics.com The benzenepropanamide scaffold itself is a recurring motif in a variety of chemical entities, and its derivatives are explored for their potential pharmacological properties. ontosight.aiontosight.ai The amide bond is a fundamental building block found in numerous natural products and synthetic molecules, highlighting its importance in medicinal chemistry and material science. acs.org The stability of such scaffolds is often influenced by non-covalent interactions involving the aromatic rings. nih.gov
Unique Chemical Features and Substitution Patterns of 3-Methoxybenzenepropanamide
The defining features of Benzenepropanamide, 3-methoxy- are its propanamide side chain and the methoxy (B1213986) group at the meta-position of the benzene (B151609) ring. The molecular formula of this compound is C10H13NO2, and it has a molecular weight of 179.22 g/mol . The presence and position of the methoxy group can influence the molecule's polarity, solubility, and its interactions with biological targets. ontosight.aiontosight.ai Substitution patterns on the benzene ring are crucial in determining the chemical and biological properties of benzenepropanamide derivatives. ontosight.ai
Table 1: Physicochemical Properties of Benzenepropanamide, 3-methoxy-
| Property | Value |
|---|---|
| CAS Number | 57854-49-6 |
| IUPAC Name | 3-(3-methoxyphenyl)propanamide |
| Molecular Formula | C10H13NO2 |
| Molecular Weight | 179.22 g/mol |
| InChI Key | BOFWNXWDBTUWEM-UHFFFAOYSA-N |
| Canonical SMILES | COC1=CC=CC(=C1)CCC(=O)N |
| XLogP3 | 1.4 |
| Exact Mass | 179.094628657 g/mol |
| Monoisotopic Mass | 179.094628657 g/mol |
Data sourced from reference smolecule.com
Overview of Academic Research Trajectories and Interdisciplinary Relevance of Benzenepropanamide, 3-methoxy-
Research involving benzenepropanamide derivatives spans various disciplines, including medicinal chemistry, pharmacology, and materials science. numberanalytics.comontosight.ai Studies on related compounds investigate their potential as anti-inflammatory, antioxidant, or anticancer agents. ontosight.aiontosight.ai For instance, other methoxy-substituted benzenepropanamide derivatives have been explored for their potential neuroprotective effects and interactions with neurotransmitter systems. ontosight.ai The specific research trajectory for Benzenepropanamide, 3-methoxy- itself is less documented in publicly available literature, but its structural similarity to other biologically active compounds suggests its potential as a subject for further investigation. lookchem.comlookchem.com
Methodological Frameworks Employed in the Study of Related Aromatic Amides
The study of aromatic amides like Benzenepropanamide, 3-methoxy- employs a variety of established chemical and analytical techniques.
Synthesis: The synthesis of aromatic amides can be achieved through several methods. A common approach is the reaction of a carboxylic acid with an amine, often facilitated by a coupling agent. numberanalytics.comnumberanalytics.com Other methods include the amidation of esters and the Beckmann rearrangement of ketoximes. numberanalytics.com For instance, a related compound, 2-Bromo-N-[2-(3,4-dimethoxyphenyl)ethyl]-5-methoxybenzenepropanamide, was synthesized from 2-bromo-5-methoxybenzenepropanoic acid. clockss.org Another example involves the reaction of (S)-1-(dimethylamino)-2-methylpentan-3-one with 3-bromo anisole (B1667542) under Grignard conditions to produce a precursor for a related benzenepropanamine derivative. lookchem.com
Analysis: Analytical techniques are crucial for the characterization and quantification of aromatic amides. Gas chromatography-mass spectrometry (GC-MS) is a powerful method for the analysis of amide compounds, offering good separation and sensitivity. google.com Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is another key technique used to assess the stability and potential cleavage of aromatic amides. nih.gov Thin-layer chromatography (TLC) can be employed for the rapid detection of aromatic primary amines, which can be products of amide hydrolysis. rsc.org
Table 2: Common Analytical Techniques for Aromatic Amides
| Technique | Application | Reference |
|---|---|---|
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation and identification of volatile and semi-volatile amide compounds. | google.com |
| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Analysis of non-volatile amides and their degradation products in complex matrices. | nih.gov |
| Thin-Layer Chromatography (TLC) | Rapid qualitative analysis and screening of aromatic amines. | rsc.org |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural elucidation of amide compounds. | google.com |
| Infrared (IR) Spectroscopy | Identification of the amide functional group. | N/A |
Structure
3D Structure
Properties
CAS No. |
57854-49-6 |
|---|---|
Molecular Formula |
C10H13NO2 |
Molecular Weight |
179.22 g/mol |
IUPAC Name |
3-(3-methoxyphenyl)propanamide |
InChI |
InChI=1S/C10H13NO2/c1-13-9-4-2-3-8(7-9)5-6-10(11)12/h2-4,7H,5-6H2,1H3,(H2,11,12) |
InChI Key |
BOFWNXWDBTUWEM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)CCC(=O)N |
Origin of Product |
United States |
Advanced Synthetic Methodologies and Strategic Approaches for Benzenepropanamide, 3 Methoxy
Regioselective Synthesis of the 3-Methoxy Aromatic Moiety in Benzenepropanamide Systems
Achieving regioselective synthesis of the 3-methoxy aromatic moiety is crucial for the construction of benzenepropanamide, 3-methoxy-. The methoxy (B1213986) group's directing effect on the benzene (B151609) ring plays a pivotal role in determining the position of subsequent chemical modifications.
Traditional approaches to introduce substituents at the C3 position of a benzene ring often involve multi-step sequences. For instance, the functionalization of benzothiophenes, which are structurally related to the aromatic core of benzenepropanamide, 3-methoxy-, highlights the challenges in achieving C3 selectivity. Direct C-H functionalization at the C3 position is often more demanding than at other positions due to issues of regioselectivity and the need for harsh reaction conditions. nih.gov
A significant advancement in this area is the use of directing groups. For example, in the synthesis of substituted 2-methoxybenzoic acids, the carboxylate group can act as a powerful directing group in ortho-metalation reactions. By carefully choosing the organolithium reagent, deprotonation can be directed to either the C3 or C6 position. Specifically, treatment with s-BuLi/TMEDA at low temperatures leads to exclusive deprotonation at the position ortho to the carboxylate, which would correspond to the C3 position in a benzenepropanamide precursor. organic-chemistry.org This method provides a regioselective route to 3-substituted 2-methoxybenzoic acids, which are valuable building blocks. organic-chemistry.org
Another strategy involves the use of pyrazole (B372694) N-oxides to react with arynes, leading to the regioselective formation of C3-hydroxyarylated pyrazoles. scholaris.ca While not directly applied to benzenepropanamide, this methodology showcases a novel approach to achieving C3 functionalization on an aromatic ring under mild conditions. scholaris.ca This could potentially be adapted for the synthesis of precursors to benzenepropanamide, 3-methoxy-.
Table 1: Comparison of Reagents for Regioselective Synthesis
| Reagent/Method | Target Position | Conditions | Advantages | Key Findings & Citations |
| s-BuLi/TMEDA | Ortho to carboxylate (C3) | -78°C | High regioselectivity | Enables synthesis of contiguously 3-substituted 2-methoxybenzoic acids. organic-chemistry.org |
| n-BuLi/t-BuOK | C6 | Not specified | Reversal of regioselectivity | Offers an alternative substitution pattern. organic-chemistry.org |
| Pyrazole N-oxides with arynes | C3 (on pyrazole ring) | Mild | Tolerates various functional groups | Provides a route to C3-hydroxyarylated pyrazoles. scholaris.ca |
Novel Catalytic Protocols for Amide Bond Formation in Benzenepropanamide, 3-methoxy- Synthesis
The formation of the amide bond is a cornerstone of benzenepropanamide, 3-methoxy- synthesis. While traditional methods often rely on stoichiometric coupling reagents that generate significant waste, modern research focuses on developing novel catalytic protocols that are more efficient and sustainable. researchgate.netucl.ac.uk
Catalytic direct amidation, which involves the condensation of a carboxylic acid and an amine with the removal of water, is a highly attractive green alternative. ucl.ac.uk Various catalysts, including those based on boron, zirconium, and copper, have shown promise in this area. researchgate.net Boronic acid catalysts are particularly noteworthy due to their stability, low cost, and low toxicity. researchgate.net
For challenging amide couplings, such as those involving electron-deficient amines, specific protocols have been developed. One effective method utilizes a combination of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), 4-dimethylaminopyridine (B28879) (DMAP), and a catalytic amount of 1-hydroxybenzotriazole (B26582) (HOBt). nih.gov This approach has proven successful for a range of functionalized amide derivatives. nih.gov Derivatives of HOBt have also been developed as catalysts that can be used at a pH of 5-7 and can lead to high purity and yield of the amide product. google.com
Table 2: Modern Catalysts for Amide Bond Formation
| Catalyst System | Reaction Type | Key Features | Advantages & Citations |
| Boronic acids | Direct Amidation | Air stable, low cost, low toxicity | Offers a sustainable alternative to stoichiometric reagents. researchgate.net |
| Zirconium, Copper | Direct Amidation | Catalytic | Advances in catalytic amide formation. researchgate.net |
| EDC/DMAP/cat. HOBt | Amide Coupling | Effective for electron-deficient amines | Provides good to excellent yields for a range of substrates. nih.gov |
| HOBt derivatives | Amide Coupling | Positively charged at pH 5-7 | Results in high purity and yield of the amide product. google.com |
Asymmetric Synthetic Routes to Chiral Benzenepropanamide, 3-methoxy- Analogues
The synthesis of chiral molecules is of paramount importance in many areas of chemistry. Asymmetric synthesis provides a direct route to enantiomerically pure or enriched compounds, avoiding the need for chiral resolution of racemic mixtures. iranchembook.irelsevier.com For benzenepropanamide, 3-methoxy- analogues, introducing a stereocenter can be achieved through various asymmetric reactions.
One powerful strategy is the catalytic asymmetric addition of organometallic reagents to prochiral substrates. For example, the enantioselective addition of divinylzinc (B3045688) to aldehydes, catalyzed by a chiral ligand, has been used to synthesize chiral alcohols with high enantiomeric excess. mdpi.com This approach could be adapted to create chiral precursors for benzenepropanamide, 3-methoxy- analogues.
Another key method is the asymmetric reduction of prochiral ketones or imines. The use of chiral catalysts, such as those derived from oxazaborolidines, can effectively control the stereochemical outcome of the reduction. researchgate.net For instance, the enantioselective reduction of ketone oxime ethers using a borane-oxazaborolidine complex has been successfully applied to the synthesis of chiral amines, which are versatile building blocks. researchgate.net
Furthermore, asymmetric 1,3-dipolar cycloaddition reactions represent a sophisticated method for constructing chiral heterocyclic systems that could be further elaborated into chiral benzenepropanamide analogues. nih.gov
Table 3: Selected Asymmetric Synthesis Strategies
| Asymmetric Method | Key Transformation | Catalyst/Reagent Example | Potential Application for Benzenepropanamide Analogues | Citation |
| Catalytic Asymmetric Addition | Aldehyde + Organozinc | (R,R)-ProPhenol/Zn complex | Synthesis of chiral secondary alcohols as precursors. | mdpi.com |
| Enantioselective Reduction | Ketone Oxime Ether + Borane | Borane-oxazaborolidine | Formation of chiral amines for amide coupling. | researchgate.net |
| Asymmetric 1,3-Dipolar Cycloaddition | Nitrone + Alkene | Chiral Lewis Acid | Construction of chiral isoxazolidine (B1194047) intermediates. | nih.gov |
Green Chemistry Principles Applied to the Synthesis of Benzenepropanamide, 3-methoxy- and its Derivatives
The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. core.ac.ukmygreenlab.orgresearchgate.net Applying these principles to the synthesis of benzenepropanamide, 3-methoxy- can lead to more environmentally friendly and sustainable manufacturing processes. researchgate.net
Solvent-Free and Aqueous Medium Synthetic Strategies
A major focus of green chemistry is the replacement of volatile and toxic organic solvents with safer alternatives. nih.gov Water is often considered a green solvent, and performing reactions in an aqueous medium can offer significant environmental benefits. researchgate.netnih.gov While challenging, methods for amide bond formation in water are being developed. researchgate.net
Solvent-free synthesis represents an even greener approach, where reactions are conducted in the absence of any solvent. researchgate.netijrpr.com This can be achieved through techniques like mechanochemistry (grinding) or by heating the neat reactants. ijrpr.comrsc.org These methods can lead to higher reaction rates, improved yields, and simplified purification procedures. ijrpr.com For example, various condensation reactions, which are relevant to the synthesis of benzenepropanamide precursors, have been successfully performed under solvent-free conditions. ijrpr.com
Sustainable Catalysis in Benzenepropanamide, 3-methoxy- Production
Catalysis is a cornerstone of green chemistry, as catalysts can increase reaction efficiency, reduce energy consumption, and enable the use of more benign reaction conditions. mygreenlab.orgresearchgate.net The development of sustainable catalysts is a key area of research. ucsb.edufrontiersin.org This includes the use of biocatalysts, such as enzymes, which can operate under mild conditions and often exhibit high selectivity. researchgate.netmdpi.com
High-Throughput Synthesis and Combinatorial Approaches for Benzenepropanamide, 3-methoxy- Libraries
High-throughput synthesis and combinatorial chemistry are powerful tools for accelerating the discovery of new molecules with desired properties. sygnaturediscovery.com These approaches involve the parallel synthesis of a large number of compounds, known as a library. chemspeed.comvipergen.com
For benzenepropanamide, 3-methoxy-, a combinatorial library could be generated by reacting a common precursor, such as 3-methoxyphenylpropanoic acid, with a diverse set of amines. This would allow for the rapid exploration of the structure-activity relationship (SAR) of this class of compounds. sygnaturediscovery.com
Modern high-throughput synthesis platforms often utilize automated robotic systems for reaction setup, purification, and analysis. sygnaturediscovery.comchemspeed.com This automation minimizes human error and significantly increases the number of compounds that can be synthesized in a given timeframe. sygnaturediscovery.com The resulting libraries can then be screened for their biological activity or other properties, leading to the identification of promising lead compounds for further development. chimia.ch
Theoretical and Computational Investigations of Benzenepropanamide, 3 Methoxy Molecular Architecture and Reactivity
Quantum Chemical Calculations of Electronic Structure, Molecular Orbitals, and Reactivity Descriptors
Quantum chemical calculations are fundamental to predicting the electronic properties and reactivity of a molecule. By solving the Schrödinger equation, albeit with approximations, these methods can elucidate the distribution of electrons and the energies of molecular orbitals, which are key determinants of chemical behavior.
Density Functional Theory (DFT) for Ground State Properties
Density Functional Theory (DFT) has become a widely used method in computational chemistry due to its favorable balance of accuracy and computational cost. frontiersin.org It is particularly effective for studying the ground state properties of medium to large-sized molecules. DFT calculations are based on the principle that the energy of a molecule can be determined from its electron density. jussieu.fr
For Benzenepropanamide, 3-methoxy-, DFT calculations, often employing a functional like B3LYP with a suitable basis set such as 6-311++G(d,p), can be used to optimize the molecular geometry and compute a range of electronic properties. mdpi.com These properties include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter, as it provides an indication of the molecule's chemical stability and reactivity. A smaller gap suggests that the molecule is more likely to be reactive. Other properties such as the dipole moment, ionization potential, and electron affinity can also be calculated to provide a comprehensive electronic profile of the molecule.
Table 1: Calculated Ground State Properties of Benzenepropanamide, 3-methoxy- using DFT
| Property | Value | Unit |
| HOMO Energy | -6.25 | eV |
| LUMO Energy | -0.89 | eV |
| HOMO-LUMO Gap | 5.36 | eV |
| Dipole Moment | 3.12 | Debye |
| Ionization Potential | 6.25 | eV |
| Electron Affinity | 0.89 | eV |
Note: The values presented in this table are hypothetical and illustrative of typical results obtained from DFT calculations for similar aromatic compounds.
Ab Initio Methods for High-Accuracy Electronic Structure Analysis
Ab initio methods are a class of quantum chemistry methods that are based on first principles, without the inclusion of empirical parameters. usm.edu These methods, such as Hartree-Fock (HF), Møller–Plesset perturbation theory (MP), and Coupled Cluster (CC) theory, can provide highly accurate descriptions of electronic structure, though often at a greater computational expense than DFT. unipi.it
For a molecule like Benzenepropanamide, 3-methoxy-, ab initio calculations can be employed to refine the results obtained from DFT. For instance, while DFT is excellent for geometry optimization and general electronic properties, methods like Coupled Cluster with single, double, and perturbative triple excitations (CCSD(T)) are considered the "gold standard" for calculating accurate energies. unipi.it These high-accuracy calculations are particularly useful for benchmarking the results from more computationally efficient methods and for investigating systems where electron correlation effects are significant. arxiv.org The application of ab initio methods can provide a more precise understanding of the electronic transitions and excited state properties of Benzenepropanamide, 3-methoxy-.
Conformational Landscape and Energy Minima Analysis of Benzenepropanamide, 3-methoxy-
The biological and chemical activity of a flexible molecule like Benzenepropanamide, 3-methoxy- is often dictated by its three-dimensional structure. Conformational analysis is the study of the different spatial arrangements of atoms that can be interconverted by rotation about single bonds. lumenlearning.com
Potential Energy Surface Scans and Intramolecular Interactions
A potential energy surface (PES) scan is a computational technique used to explore the conformational space of a molecule. By systematically rotating specific dihedral angles and calculating the energy at each step, a map of the conformational energy landscape can be generated. This allows for the identification of stable conformers (energy minima) and the transition states that connect them (energy maxima).
For Benzenepropanamide, 3-methoxy-, key dihedral angles would include those along the propanamide side chain and the bond connecting it to the benzene (B151609) ring. The resulting PES would reveal the most stable conformations, which are likely to be influenced by intramolecular interactions such as hydrogen bonding between the amide group and the methoxy (B1213986) group, as well as steric hindrance.
Table 2: Relative Energies of Hypothetical Conformers of Benzenepropanamide, 3-methoxy-
| Conformer | Dihedral Angle 1 (C-C-C-C) | Dihedral Angle 2 (C-C-N-H) | Relative Energy (kcal/mol) |
| Global Minimum | 180° (anti) | 0° (cis) | 0.00 |
| Local Minimum 1 | 60° (gauche) | 0° (cis) | 1.5 |
| Local Minimum 2 | 180° (anti) | 180° (trans) | 2.1 |
| Transition State | 0° (eclipsed) | 0° (cis) | 5.8 |
Note: These values are hypothetical and serve to illustrate the expected outcomes of a potential energy surface scan.
Solvent Effects on Benzenepropanamide, 3-methoxy- Conformations
The conformation of a molecule can be significantly influenced by its environment, particularly the solvent. mdpi.com Computational models can account for solvent effects either explicitly, by including individual solvent molecules in the calculation, or implicitly, by treating the solvent as a continuous medium with a specific dielectric constant.
For Benzenepropanamide, 3-methoxy-, the presence of a polar solvent would likely stabilize conformations with a larger dipole moment. The hydrogen bonding capabilities of the amide group would also be a critical factor in determining the preferred conformation in protic solvents. By performing conformational analysis in different solvent models, it is possible to predict how the conformational equilibrium of Benzenepropanamide, 3-methoxy- might shift in various chemical or biological environments.
Molecular Dynamics Simulations for Dynamic Behavior and Intermolecular Interactions
While quantum chemical calculations provide a static picture of a molecule, molecular dynamics (MD) simulations offer a way to study its dynamic behavior over time. nih.gov MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the molecule moves, vibrates, and interacts with its surroundings. mdpi.com
For Benzenepropanamide, 3-methoxy-, MD simulations can be used to explore its conformational flexibility in a more dynamic context than a simple PES scan. By simulating the molecule in a box of solvent molecules, it is possible to observe transitions between different conformations and to calculate the average time spent in each state. nih.gov
Furthermore, MD simulations are a powerful tool for studying intermolecular interactions. For example, a simulation could be set up to investigate how Benzenepropanamide, 3-methoxy- interacts with a biological target, such as a protein binding site, or how it aggregates with other molecules in solution. nih.gov These simulations can provide detailed insights into the nature of the intermolecular forces at play, such as hydrogen bonds and van der Waals interactions, which are crucial for understanding the molecule's function in a larger system. mdpi.com
Simulation of Benzenepropanamide, 3-methoxy- in Various Environments
Molecular dynamics (MD) simulations are powerful computational tools used to study the behavior of molecules over time. osf.iomdpi.commpg.de These simulations can provide insights into how a molecule like Benzenepropanamide, 3-methoxy- behaves in different environments, such as in various solvents. nih.gov The choice of solvent can significantly influence the conformation and interactions of a molecule. osf.io
For instance, simulating Benzenepropanamide, 3-methoxy- in a polar solvent like water versus a non-polar solvent like hexane (B92381) would reveal different conformational preferences. In water, the polar amide and methoxy groups would likely interact favorably with water molecules, while the non-polar benzene ring might be more shielded. In hexane, the opposite would be true, with the non-polar parts of the molecule interacting more favorably with the solvent. These simulations can track the trajectory of each atom, providing a dynamic picture of the molecule's behavior. mpg.de
Mixed-solvent molecular dynamics (MixMD) is a specific technique that can be employed to identify potential binding sites on a molecule. nih.gov By simulating Benzenepropanamide, 3-methoxy- in a mixture of water and small organic probe molecules, one could map out regions where these probes tend to accumulate. nih.gov This information is valuable for understanding how the molecule might interact with other molecules in a biological or chemical system.
The following table outlines a hypothetical simulation setup for Benzenepropanamide, 3-methoxy- in different solvent environments.
| Parameter | Simulation 1: Water | Simulation 2: Hexane | Simulation 3: Mixed (Water/Isopropanol) |
| Solvent | TIP3P Water Model | OPLS-AA Hexane | 80:20 Water/Isopropanol |
| Temperature | 300 K | 300 K | 300 K |
| Pressure | 1 atm | 1 atm | 1 atm |
| Simulation Time | 100 ns | 100 ns | 100 ns |
| Force Field | CHARMM36 | OPLS-AA | GROMOS54a7 |
| Analysis | RMSD, RMSF, Radial Distribution Functions | RMSD, RMSF, Solvent Accessible Surface Area | Probe Occupancy Maps, Interaction Energies |
This table is for illustrative purposes and represents a typical setup for such simulations.
Analysis of Hydrogen Bonding Networks and π-π Stacking Interactions
Non-covalent interactions, such as hydrogen bonds and π-π stacking, play a crucial role in determining the structure and function of molecules. rsc.orgnih.gov For Benzenepropanamide, 3-methoxy-, these interactions are key to understanding its self-assembly and interactions with other molecules.
The amide group (-CONH-) in Benzenepropanamide, 3-methoxy- can act as both a hydrogen bond donor (N-H) and acceptor (C=O). This allows it to form hydrogen bonds with other molecules, including other Benzenepropanamide, 3-methoxy- molecules, leading to the formation of dimers or larger aggregates. The methoxy group (-OCH3) can also act as a hydrogen bond acceptor.
The benzene ring in the molecule is capable of engaging in π-π stacking interactions. rsc.org These interactions occur between aromatic rings and are important for the stability of many molecular structures. The strength of these interactions can be influenced by substituents on the aromatic ring. mdpi.com In the case of Benzenepropanamide, 3-methoxy-, the methoxy group can affect the electron density of the benzene ring, thereby modulating the strength of the π-π stacking. mdpi.com
Computational methods, such as Density Functional Theory (DFT), can be used to calculate the energies of these interactions and to visualize the geometry of the resulting complexes. mdpi.com
Below is a table summarizing the potential non-covalent interactions for Benzenepropanamide, 3-methoxy-.
| Interaction Type | Donor/Acceptor Groups | Potential Geometry | Significance |
| Hydrogen Bonding | Amide N-H (donor), Amide C=O (acceptor), Methoxy O (acceptor) | Inter- and intramolecular | Supramolecular assembly, solubility |
| π-π Stacking | Benzene ring | Parallel-displaced, T-shaped | Crystal packing, protein-ligand interactions |
| C-H···π Interactions | Aliphatic C-H bonds and benzene ring | Conformational stability |
Computational Prediction of Reaction Mechanisms and Transition States for Benzenepropanamide, 3-methoxy- Transformations
Computational chemistry provides powerful tools to investigate the mechanisms of chemical reactions, including those involving Benzenepropanamide, 3-methoxy-. frontiersin.orgcecam.orgnih.gov By modeling the potential energy surface of a reaction, chemists can identify the most likely pathway from reactants to products, including the high-energy transition states that must be overcome. smu.edu
For example, the amide bond in Benzenepropanamide, 3-methoxy- can undergo hydrolysis. Computational methods can be used to model this reaction, identifying the key intermediates and the transition state for the bond-breaking process. frontiersin.org Similarly, reactions involving the aromatic ring, such as electrophilic substitution, can be studied to predict the regioselectivity and the activation energies for different substitution patterns. nih.gov
These computational studies often employ quantum mechanical methods like DFT to accurately describe the electronic changes that occur during a reaction. nih.gov The results of these calculations can provide detailed insights that are often difficult to obtain through experimental means alone. diva-portal.orgtaylorfrancis.com
The following table outlines a hypothetical computational study of a transformation of Benzenepropanamide, 3-methoxy-.
| Reaction | Computational Method | Basis Set | Information Obtained |
| Amide Hydrolysis | DFT (B3LYP) | 6-31G(d,p) | Reaction energy profile, transition state geometry, activation energy |
| Aromatic Nitration | MP2 | aug-cc-pVTZ | Regioselectivity (ortho, meta, para), reaction intermediates |
| Oxidation of Methoxy Group | CCSD(T) | def2-TZVP | Mechanism of demethylation, product distribution |
This table is for illustrative purposes and represents typical computational approaches.
Chemoinformatics and Quantitative Structure-Activity Relationship (QSAR) Modeling (Theoretical Aspects)
Chemoinformatics and QSAR modeling are computational techniques used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity or other properties. galaxy.aibasicmedicalkey.comnih.govderpharmachemica.com This approach is widely used in drug discovery and materials science. scholaris.caresearchgate.net
To build a QSAR model, the chemical structures of a set of molecules, such as derivatives of Benzenepropanamide, 3-methoxy-, are first represented by a series of numerical values called molecular descriptors. researchgate.nettalete.mi.itgithub.io These descriptors can be calculated from the 2D or 3D structure of the molecules and can encode various types of information, including:
Topological descriptors: Based on the 2D graph of the molecule (e.g., connectivity indices).
Geometrical descriptors: Based on the 3D structure of the molecule (e.g., molecular surface area, volume).
Electronic descriptors: Related to the electronic properties of the molecule (e.g., partial charges, dipole moment). researchgate.net
Physicochemical descriptors: Such as lipophilicity (logP) and polar surface area (PSA). rgdscience.com
Once a large number of descriptors have been calculated, a process called feature selection is used to identify the subset of descriptors that are most relevant to the biological activity being studied. mdpi.com This is a crucial step to avoid overfitting the model and to ensure that the resulting QSAR equation is robust and interpretable. nih.gov
The table below lists some common molecular descriptors that could be calculated for derivatives of Benzenepropanamide, 3-methoxy-. arxiv.org
| Descriptor Class | Example Descriptors | Information Encoded |
| Constitutional | Molecular Weight, Number of H-bond donors/acceptors | Basic molecular properties |
| Topological | Wiener Index, Balaban J index | Molecular branching and connectivity |
| Geometrical | Molecular Surface Area, Molecular Volume | Size and shape of the molecule |
| Electronic | Dipole Moment, HOMO/LUMO energies | Electronic distribution and reactivity |
| Physicochemical | logP, Polar Surface Area (PSA) | Lipophilicity and polarity |
After a QSAR model has been developed, it is essential to validate it to ensure that it is statistically sound and has predictive power for new, untested compounds. galaxy.aibasicmedicalkey.comderpharmachemica.comscribd.com Validation is typically performed using both internal and external methods. nih.gov
Internal validation techniques use the same dataset that was used to build the model. derpharmachemica.com Common methods include:
Cross-validation: The dataset is repeatedly split into training and test sets, and the model is refit and tested on each split. Leave-one-out (LOO) and leave-many-out (LMO) are common cross-validation techniques. derpharmachemica.comscribd.com
Y-randomization: The biological activity data is randomly shuffled, and a new QSAR model is built. A low correlation in the randomized model indicates that the original model is not due to chance correlation. researchgate.net
External validation involves testing the model on a set of compounds that were not used in the model development process. basicmedicalkey.com This is considered the most rigorous test of a model's predictive ability.
Several statistical parameters are used to assess the quality of a QSAR model: galaxy.aiscribd.com
Coefficient of determination (R²): Measures how well the model fits the training data. galaxy.ai
Cross-validated coefficient of determination (Q²): Measures the predictive ability of the model during internal validation. A Q² value greater than 0.5 is generally considered acceptable. galaxy.ai
Predictive R² (R²pred): Measures the predictive ability of the model on an external test set.
The following table summarizes key statistical parameters for QSAR model validation. galaxy.ai
| Parameter | Description | Acceptable Value |
| R² | Goodness-of-fit for the training set | > 0.6 |
| Q² (LOO) | Predictive ability from leave-one-out cross-validation | > 0.5 |
| R²pred | Predictive ability on an external test set | > 0.6 |
| RMSE | Root Mean Square Error of prediction | As low as possible |
By developing and validating robust QSAR models, researchers can rationally design new derivatives of Benzenepropanamide, 3-methoxy- with improved properties. nih.gov
Advanced Spectroscopic Characterization for Structural Elucidation and Mechanistic Insights of Benzenepropanamide, 3 Methoxy
Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Conformational Analysis
NMR spectroscopy is a cornerstone technique for elucidating the precise structure of organic molecules in solution. For Benzenepropanamide, 3-methoxy-, a combination of one-dimensional (¹H and ¹³C) and two-dimensional (2D) NMR experiments provides an unambiguous assignment of all proton and carbon signals, offering insights into the molecule's connectivity and spatial arrangement.
Predicted ¹H and ¹³C NMR chemical shifts are essential for structural verification. The expected chemical shifts for Benzenepropanamide, 3-methoxy- in a solvent like CDCl₃ are detailed below. The aromatic protons are expected to show a complex splitting pattern characteristic of a 1,3-disubstituted benzene (B151609) ring. The aliphatic protons of the propanamide chain will appear as distinct triplets, while the methoxy (B1213986) protons will be a sharp singlet.
Predicted ¹H NMR Chemical Shifts
| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |
|---|---|---|---|
| H-2', H-4', H-5', H-6' | 6.75 - 7.25 | Multiplet | - |
| -OCH₃ | 3.80 | Singlet | - |
| -CH₂- (alpha to ring) | 2.95 | Triplet | 7.6 |
| -CH₂- (alpha to C=O) | 2.50 | Triplet | 7.6 |
Predicted ¹³C NMR Chemical Shifts
| Carbon | Predicted Chemical Shift (ppm) |
|---|---|
| C=O | 175.0 |
| C-3' (C-OCH₃) | 159.8 |
| C-1' | 142.5 |
| C-5' | 129.5 |
| C-6' | 120.8 |
| C-2' | 114.3 |
| C-4' | 111.6 |
| -OCH₃ | 55.1 |
| C-alpha (to C=O) | 38.0 |
Two-dimensional NMR experiments are crucial for confirming the assignments made from 1D spectra and for establishing detailed structural relationships.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For Benzenepropanamide, 3-methoxy-, a key correlation would be observed between the two methylene (B1212753) groups (-CH₂-CH₂-) of the propanamide chain, confirming their adjacent positions.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about protons that are close in space, which is critical for conformational analysis. A significant NOE correlation would be expected between the aromatic protons at the 2' and 4' positions and the adjacent methylene protons of the propyl chain, helping to define the orientation of the side chain relative to the ring.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It allows for the unambiguous assignment of each carbon atom that has attached protons. For instance, the proton signal at ~3.80 ppm would correlate with the carbon signal at ~55.1 ppm, confirming the methoxy group.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC shows correlations between protons and carbons over two to three bonds, which is invaluable for piecing together the molecular skeleton. Key HMBC correlations would include the methylene protons alpha to the ring showing a correlation to the aromatic C-1' and C-2'/C-6' carbons, and the methylene protons alpha to the carbonyl group correlating to the carbonyl carbon.
The amide bond (C-N) in Benzenepropanamide, 3-methoxy- has a partial double bond character due to resonance, which restricts rotation. This restricted rotation can lead to the observation of distinct conformers at low temperatures. Dynamic NMR studies, where spectra are acquired over a range of temperatures, can be used to determine the energy barrier for this rotation. nih.govnih.gov As the temperature is increased, the rate of rotation increases, causing the signals of the exchanging nuclei to broaden, coalesce, and eventually sharpen into a single averaged signal. nih.gov For primary amides, this can affect the appearance of the -NH₂ protons. While specific experimental data for this molecule is not widely available, rotational barriers for similar simple amides are typically in the range of 15-20 kcal/mol. nih.govmontana.edu
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis and Conformational Purity
Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is a powerful tool for identifying functional groups within a molecule.
The IR and Raman spectra of Benzenepropanamide, 3-methoxy- are characterized by absorption bands corresponding to the vibrations of its constituent functional groups. The primary amide group gives rise to several distinct bands, including N-H stretching, C=O stretching (Amide I band), and N-H bending (Amide II band). The 3-methoxyphenyl (B12655295) group contributes characteristic aromatic C-H and C=C stretching bands, as well as bands related to the methoxy group.
Characteristic IR/Raman Absorption Bands
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| N-H Asymmetric & Symmetric Stretch | Primary Amide (-NH₂) | 3350 & 3180 | Medium-Strong |
| Aromatic C-H Stretch | Benzene Ring | 3100 - 3000 | Medium |
| Aliphatic C-H Stretch | -CH₂- & -CH₃ | 2960 - 2850 | Medium |
| C=O Stretch (Amide I) | Amide (-CONH₂) | ~1650 | Strong |
| N-H Bend (Amide II) | Primary Amide (-NH₂) | ~1620 | Medium |
| Aromatic C=C Stretch | Benzene Ring | 1600 & 1480 | Medium |
| Asymmetric C-O-C Stretch | Aryl-Alkyl Ether | ~1260 | Strong |
The position and electronic nature of substituents on the benzene ring can influence the vibrational frequencies of the ring and adjacent functional groups. The electron-donating methoxy group at the meta position affects the electron distribution within the aromatic ring, which can cause slight shifts in the positions of the C=C stretching bands compared to unsubstituted benzene. mdpi.com Furthermore, the coupling between the vibrational modes of the substituent and the ring can lead to more complex spectra in the fingerprint region (below 1500 cm⁻¹). mdpi.com The methoxy group itself has characteristic vibrational modes, such as the C-O stretching and CH₃ rocking modes, which are useful for its identification. nih.govresearchgate.net
Mass Spectrometry for Fragmentation Pathways and Isotopic Abundance Analysis
Mass spectrometry (MS) provides information about the molecular weight and elemental composition of a molecule and offers insights into its structure through the analysis of fragmentation patterns. For Benzenepropanamide, 3-methoxy- (C₁₀H₁₃NO₂), the molecular weight is 179.22 g/mol .
In electron ionization (EI) mass spectrometry, the molecule is ionized to form a molecular ion (M⁺•), which can then undergo fragmentation. The fragmentation of Benzenepropanamide, 3-methoxy- is expected to be directed by its functional groups: the amide, the aromatic ring, and the ether linkage.
A plausible fragmentation pathway would involve:
Alpha-cleavage: Cleavage of the C-C bond between the two methylene groups is a common pathway for compounds with a phenyl group, leading to the formation of a stable tropylium (B1234903) or benzyl (B1604629) cation. Cleavage adjacent to the amide nitrogen is also possible.
McLafferty Rearrangement: If sterically feasible, a gamma-hydrogen transfer from the propyl chain to the carbonyl oxygen can occur, leading to the elimination of a neutral alkene molecule.
Amide Bond Cleavage: Scission of the C-N bond can lead to the loss of •NH₂ (mass 16) or the formation of an acylium ion [M-NH₂]⁺.
Cleavage of the Methoxy Group: Loss of a methyl radical (•CH₃, mass 15) or formaldehyde (B43269) (CH₂O, mass 30) from the molecular ion is a characteristic fragmentation for methoxy-substituted aromatic compounds.
Plausible Mass Spectrometry Fragmentation
| m/z Value | Proposed Fragment Ion | Neutral Loss |
|---|---|---|
| 179 | [C₁₀H₁₃NO₂]⁺• | (Molecular Ion) |
| 150 | [C₉H₁₂O]⁺• | •CHO |
| 135 | [C₉H₁₁O]⁺ | •CONH₂ |
| 121 | [C₇H₅O₂]⁺ | •C₂H₄NH₂ |
| 107 | [C₇H₇O]⁺ | •CH₂CONH₂ |
| 91 | [C₇H₇]⁺ | •CH₂CH₂CONH₂ |
This detailed spectroscopic analysis, combining NMR, vibrational spectroscopy, and mass spectrometry, provides a robust framework for the complete structural elucidation and characterization of Benzenepropanamide, 3-methoxy-.
High-Resolution Mass Spectrometry for Exact Mass Determination
High-resolution mass spectrometry (HRMS) is an indispensable tool for the unambiguous identification of organic compounds by providing a highly accurate measurement of their mass-to-charge ratio (m/z). This technique allows for the determination of the elemental composition of a molecule with high precision. For Benzenepropanamide, 3-methoxy-, HRMS is used to confirm its molecular formula, C₁₀H₁₃NO₂. The exact mass, calculated from the sum of the most abundant isotopes of its constituent atoms (¹²C, ¹H, ¹⁴N, and ¹⁶O), is a unique physical constant of the compound. This precise measurement is critical for differentiating it from other isomers or compounds with the same nominal mass.
| Property | Value |
|---|---|
| Molecular Formula | C₁₀H₁₃NO₂ |
| Molecular Weight (Nominal) | 179 g/mol |
| Exact Mass | 179.09463 Da |
| Monoisotopic Mass | 179.09463 Da |
Tandem Mass Spectrometry (MS/MS) for Structural Fragmentation Patterns
Tandem mass spectrometry (MS/MS) provides deeper structural insights by inducing the fragmentation of a selected precursor ion and analyzing the resulting product ions. For Benzenepropanamide, 3-methoxy-, the protonated molecule [M+H]⁺ (m/z 180.1) is typically selected and subjected to collision-induced dissociation (CID). The resulting fragmentation pattern is characteristic of its structure, revealing information about the connectivity of its functional groups.
The fragmentation of primary amides and aromatic methoxy compounds follows predictable pathways. nih.govunl.ptyoutube.com A common fragmentation for primary amides involves the cleavage of the R–CONH₂ bond. nih.gov Aromatic amides often form a stable resonance-stabilized benzoyl cation. unl.pt For Benzenepropanamide, 3-methoxy-, key fragmentation pathways are expected to involve:
Benzylic cleavage: Fission of the bond between the ethyl chain and the aromatic ring, leading to the formation of a stable 3-methoxybenzyl cation.
Cleavage alpha to the carbonyl group: Breakage of the bond adjacent to the carbonyl group.
Loss of small neutral molecules: Elimination of ammonia (B1221849) (NH₃) or water (H₂O) from the parent ion or subsequent fragments.
Fragmentation of the methoxy group: Loss of a methyl radical (•CH₃) or formaldehyde (CH₂O) from the aromatic ring, a known pathway for methoxybenzene derivatives. youtube.com
| m/z (Da) | Proposed Fragment Structure/Origin |
|---|---|
| 180.1 | [M+H]⁺ (Protonated Molecule) |
| 163.1 | [M+H - NH₃]⁺ (Loss of ammonia) |
| 121.1 | [C₈H₉O]⁺ (3-methoxybenzyl cation via benzylic cleavage) |
| 107.1 | [C₇H₇O]⁺ (Loss of CH₂ from 3-methoxybenzyl cation) |
| 91.1 | [C₇H₇]⁺ (Tropylium ion, from loss of CO from m/z 121) |
| 77.1 | [C₆H₅]⁺ (Phenyl cation) |
X-ray Crystallography and Solid-State Analysis of Benzenepropanamide, 3-methoxy- and its Co-crystals
Supramolecular Interactions in the Crystalline State
The crystal packing of Benzenepropanamide, 3-methoxy- is expected to be dominated by a network of non-covalent interactions. The primary amide group is a key driver of supramolecular assembly, capable of acting as both a hydrogen bond donor (N-H) and acceptor (C=O). This typically leads to the formation of robust and predictable hydrogen-bonding patterns known as supramolecular synthons. acs.orgnih.gov
Key anticipated interactions include:
N-H···O Hydrogen Bonds: The most significant interaction, where the amide N-H of one molecule donates a hydrogen to the carbonyl oxygen of a neighboring molecule. This interaction commonly leads to the formation of centrosymmetric dimers (forming an R²₂(8) graph set motif) or extended chains (forming a C(4) motif).
C-H···O Interactions: Weaker hydrogen bonds involving aromatic or aliphatic C-H donors and the amide carbonyl or methoxy oxygen acceptors can further stabilize the crystal packing.
π–π Stacking: Face-to-face stacking of the 3-methoxyphenyl rings can contribute to the cohesive energy of the crystal if the molecules are arranged appropriately, typically with centroid-to-centroid distances in the range of 3.5-4.0 Å.
The formation of co-crystals with other molecules, such as carboxylic acids, could introduce alternative and highly stable supramolecular synthons, like the acid-amide heterosynthon. nih.gov
| Interaction Type | Donor | Acceptor | Common Resulting Motif |
|---|---|---|---|
| Strong Hydrogen Bond | Amide N-H | Amide C=O | Dimer (R²₂(8)) or Chain (C(4)) |
| Weak Hydrogen Bond | Aromatic C-H | Amide C=O / Methoxy O | 3D Network Stabilization |
| Weak Hydrogen Bond | Aliphatic C-H | Amide C=O / Methoxy O | 3D Network Stabilization |
| π-π Interaction | Phenyl Ring (π-system) | Phenyl Ring (π-system) | Stacked Layers/Columns |
Chiroptical Spectroscopy (CD/ORD) for Chiral Benzenepropanamide, 3-methoxy- Analogues (if applicable)
Benzenepropanamide, 3-methoxy- itself is an achiral molecule. However, chiroptical spectroscopic techniques such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) become critically applicable for the study of its chiral analogues. Chiral analogues can be synthesized by introducing a stereocenter, for instance, by substitution at the α- or β-position of the propanamide side chain.
These techniques measure the differential interaction of a chiral molecule with left- and right-circularly polarized light. mdpi.com
Circular Dichroism (CD) measures the difference in absorption of left- and right-circularly polarized light as a function of wavelength, resulting in a spectrum with positive or negative peaks (Cotton effects).
Optical Rotatory Dispersion (ORD) measures the rotation of the plane of plane-polarized light as a function of wavelength.
For a chiral analogue of Benzenepropanamide, 3-methoxy-, these methods are invaluable for determining its absolute configuration (e.g., R vs. S). The standard approach involves comparing the experimentally measured CD and/or ORD spectrum with spectra predicted through quantum chemical calculations, typically using time-dependent density functional theory (TD-DFT). nih.gov A match between the experimental spectrum and the calculated spectrum for one of the possible enantiomers allows for the unambiguous assignment of the absolute configuration of the synthesized molecule. mdpi.comnih.gov
Structure Activity Relationship Sar Studies of Benzenepropanamide, 3 Methoxy Derivatives in Molecular Recognition Contexts
Rational Design Principles for Benzenepropanamide, 3-methoxy- Analogues
The rational design of analogues based on the Benzenepropanamide, 3-methoxy- scaffold is guided by the objective of systematically probing the chemical space around the core molecule to enhance or understand its biological activity. This process begins with the identification of key structural regions that can be modified. For a molecule like (R)-N-benzyl 2-acetamido-3-methoxypropionamide, a well-studied anticonvulsant derivative, these regions include the 3-oxy position and the N-benzyl group. nih.gov
The core principle involves making discrete, well-defined changes to the molecule and observing the corresponding impact on its interaction with a biological target. For instance, a key strategy is to explore the steric and electronic requirements of the target's binding pocket. nih.gov This is achieved by synthesizing a series of analogues where a specific substituent is altered. For example, the methyl group of the 3-methoxy moiety can be replaced with progressively larger alkyl groups (ethyl, isopropyl, tert-butyl) to determine the spatial tolerance at that position. nih.gov Similarly, introducing unsaturated groups can probe for favorable pi-stacking or other electronic interactions. nih.gov This systematic approach allows researchers to build a comprehensive SAR map, which illuminates the features essential for molecular recognition and biological function, thereby guiding the design of more potent and selective compounds.
Influence of Substituent Effects on Electronic and Steric Properties Relevant to Molecular Interactions
Substituents on the Benzenepropanamide, 3-methoxy- scaffold critically influence its electronic and steric profile, which in turn dictates the nature and strength of its interactions with a biological target. These properties are fundamental to molecular recognition events such as hydrogen bonding, hydrophobic interactions, and electrostatic interactions.
Steric Effects: The size and shape of substituents have a profound impact on how a ligand fits into its binding site. SAR studies on derivatives of (R)-N-benzyl 2-acetamido-3-methoxypropionamide have demonstrated that bulky groups are often detrimental to activity. A clear trend was observed where increasing the steric size of the substituent at the 3-oxy position led to a decrease in anticonvulsant activity. nih.gov This suggests that the binding pocket has a limited volume in this region, and larger groups cause an unfavorable steric clash, preventing optimal binding. The preference for non-bulky, hydrophobic groups at both the 3-oxy and 4'-benzylamide positions indicates that these areas of the binding site are sterically constrained. nih.gov
Electronic Effects: The electronic nature of a substituent—whether it is electron-donating or electron-withdrawing—can alter the charge distribution across the molecule. nih.gov A methoxy (B1213986) group, for instance, is known to be an electron-donating group through resonance, which can influence the reactivity and interaction potential of the adjacent aromatic ring. mdpi.com Changing substituents can modify the partial charges on atoms involved in key interactions. For example, altering the electronics of the phenyl ring can affect its ability to participate in cation-pi or pi-pi stacking interactions with amino acid residues in the target protein. acs.org The Hammett constants (σ) are quantitative measures used to describe the electron-donating or -withdrawing properties of substituents on a benzene (B151609) ring, providing a valuable tool for correlating electronic effects with biological activity. chemrxiv.org
The interplay between these effects is crucial. A substituent might be electronically favorable but sterically prohibitive, or vice versa. The following table, derived from SAR studies on (R)-N-benzyl 2-acetamido-3-methoxypropionamide (Lacosamide), illustrates the impact of steric bulk at the 3-oxy position on anticonvulsant activity. nih.gov
| R Group at 3-Oxy Position | Anticonvulsant Activity (ED₅₀ in mg/kg) | Steric Profile |
| Methyl ((R)-1) | 4.5 | Small |
| Ethyl ((R)-6) | 7.9 | Small |
| Isopropyl ((R)-7) | 23 | Moderate |
| tert-Butyl ((R)-8) | 30-100 | Bulky |
| Cyclohexyl ((R)-9) | 100-300 | Very Bulky |
This table demonstrates a clear inverse relationship between the steric size of the substituent and the anticonvulsant potency, highlighting the steric constraints of the binding site.
Conformational Flexibility and its Impact on Binding Site Accommodation (Conceptual)
The Benzenepropanamide, 3-methoxy- scaffold possesses significant conformational flexibility due to several rotatable single bonds, particularly within the propanamide linker and the methoxy group's ether linkage. This flexibility allows the molecule to exist as an ensemble of different three-dimensional shapes, or conformers, in solution. When approaching a biological target, the ligand must adopt a specific conformation—the "bioactive conformation"—that is complementary to the shape of the binding site.
In the context of designing analogues, modifying the scaffold can alter its flexibility. For example, introducing rigidifying elements, such as double bonds or cyclic structures, can pre-organize the molecule into a conformation that is closer to the bioactive one. This reduces the entropic penalty upon binding and can lead to a significant increase in affinity. Conversely, adding more flexible chains could increase the entropic cost or allow the molecule to bind in non-productive modes. Therefore, understanding and optimizing the conformational flexibility is a key conceptual challenge in leveraging the Benzenepropanamide, 3-methoxy- scaffold for effective molecular recognition. nih.gov
Ligand-Target Interaction Modeling: Docking and Scoring Approaches for Benzenepropanamide, 3-methoxy- (Theoretical)
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target receptor. For a theoretical study of Benzenepropanamide, 3-methoxy- derivatives, this process would begin with a three-dimensional structure of the target protein, often obtained from sources like the Protein Data Bank (PDB). drugbank.com
The docking process involves two main steps: sampling and scoring.
Sampling: A docking algorithm, such as the Lamarckian genetic algorithm used in AutoDock, systematically explores the vast conformational space of the ligand and its possible orientations within the binding site of the receptor. This involves translating, rotating, and altering the rotatable bonds of the Benzenepropanamide, 3-methoxy- analogue to generate a multitude of potential binding poses.
Scoring: Each generated pose is evaluated by a "scoring function." This function is a mathematical model that estimates the binding affinity (or binding free energy) for that specific pose. nih.gov It calculates the sum of favorable and unfavorable interactions, including:
Hydrogen Bonds: Between the amide N-H or C=O of the ligand and polar residues in the target.
Hydrophobic Interactions: Between the benzene ring and non-polar residues.
van der Waals Forces: General attractive or repulsive forces.
Electrostatic Interactions: Between charged or polar groups.
The result of a docking simulation is a set of predicted binding poses ranked by their scores, typically expressed in kcal/mol. The pose with the lowest binding energy is considered the most likely binding mode. auctoresonline.org These theoretical models can provide valuable insights into the specific amino acid residues that interact with the ligand, helping to explain observed SAR data. For example, docking could reveal why a bulky substituent at the 3-methoxy position results in a poor score due to a steric clash with a specific residue, thus rationalizing the experimental data. nih.gov
Pharmacophore Development and Optimization Strategies Based on Benzenepropanamide, 3-methoxy- Scaffold
A pharmacophore is defined as the essential ensemble of steric and electronic features that are necessary to ensure optimal molecular interactions with a specific biological target and to trigger its biological response. dovepress.com Developing a pharmacophore model based on the Benzenepropanamide, 3-methoxy- scaffold is a powerful strategy for discovering new, structurally diverse compounds with the same mechanism of action. dergipark.org.tr
This process is typically ligand-based when the 3D structure of the target is unknown. nih.gov It involves the following steps:
Training Set Selection: A set of active analogues of Benzenepropanamide, 3-methoxy- with diverse structures is compiled.
Feature Identification: Key chemical features common to these active molecules are identified. For the Benzenepropanamide, 3-methoxy- scaffold, these features would likely include:
A Hydrogen Bond Donor (HBD) from the amide N-H group.
A Hydrogen Bond Acceptor (HBA) from the amide carbonyl oxygen.
An Aromatic Ring (AR) feature for the benzene moiety.
A Hydrophobic (HY) or another HBA feature corresponding to the 3-methoxy group.
Model Generation: A computational program aligns the training set molecules and generates one or more 3D pharmacophore hypotheses. Each hypothesis consists of a specific 3D arrangement of the identified features with defined distance constraints between them. researchgate.net
Model Validation: The generated models are validated for their ability to distinguish known active compounds from inactive ones (decoys). A good model will successfully identify the actives while rejecting the inactives. nih.gov
Once a validated pharmacophore model is established, it can be used as a 3D query to screen large virtual databases of chemical compounds. dovepress.comnih.gov This virtual screening process filters for molecules that spatially match the pharmacophore's features, regardless of their underlying chemical scaffold. The resulting hits are novel compounds that are predicted to be biologically active and can then be prioritized for experimental testing. This strategy accelerates the discovery of new lead compounds based on the essential interaction blueprint of the original Benzenepropanamide, 3-methoxy- scaffold.
Mechanistic Investigations into Biological Interactions of Benzenepropanamide, 3 Methoxy at the Molecular and Cellular Level Non Clinical Focus
Molecular Basis of Enzyme Inhibition and Activation by Benzenepropanamide, 3-methoxy- Analogues
Specific studies detailing the molecular basis of enzyme inhibition or activation by Benzenepropanamide, 3-methoxy- are not present in the current scientific literature. Mechanistic investigations into how a compound interacts with enzymes are fundamental to understanding its biological activity. Such studies typically involve a series of in vitro enzymatic assays to determine the nature and potency of the interaction.
The initial step involves screening the compound against a panel of relevant enzymes. If inhibitory activity is detected, kinetic studies are performed to elucidate the mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive, or mixed). These experiments measure the rate of the enzymatic reaction at various concentrations of the substrate and the inhibitor. The data are then analyzed using models like the Michaelis-Menten equation and plotted using methods such as Lineweaver-Burk plots to determine key parameters like the inhibition constant (Ki) and the half-maximal inhibitory concentration (IC50).
Conversely, to assess enzyme activation, assays would measure the increase in reaction rate in the presence of the compound. Allosteric activation, where the compound binds to a site other than the active site to enhance enzyme activity, is a common mechanism explored in these studies. acs.org
While no such data exists for Benzenepropanamide, 3-methoxy-, research on related structures provides context. For instance, a study on 3-chloro-N-(3-methoxyphenyl)propanamide, a halogenated analogue, identified it as an inhibitor of 1-deoxy-D-xylulose 5-phosphate (DOXP) reductoisomerase (DXR), an enzyme that is a target for antimalarial drugs. cymitquimica.com Further studies would be required to determine if Benzenepropanamide, 3-methoxy- shares this or any other enzymatic activity.
Receptor Binding Kinetics and Thermodynamics (In Vitro Studies)
There is no available in vitro data on the receptor binding kinetics or thermodynamics for Benzenepropanamide, 3-methoxy-. The characterization of a compound's interaction with cellular receptors is crucial for defining its pharmacological profile. Such studies quantify the affinity of a ligand for a receptor and provide insight into the forces driving the binding event. researchgate.net
Standard methodologies for these investigations include radioligand binding assays. nih.gov In these experiments, a radiolabeled ligand with known affinity for the target receptor is incubated with a preparation of cells or membranes expressing the receptor. The test compound is added at various concentrations to compete with the radioligand for binding. The amount of radioligand displaced is measured, allowing for the calculation of the test compound's inhibitory constant (Ki), a measure of its binding affinity. Kinetic parameters like the association rate constant (kon) and the dissociation rate constant (koff) can also be determined to understand the dynamics of the ligand-receptor interaction over time. cymitquimica.comresearchgate.net
Thermodynamic analysis further elucidates the binding mechanism by measuring changes in enthalpy (ΔH) and entropy (ΔS) upon binding. researchgate.net These parameters can distinguish between interactions driven by hydrogen bonds and van der Waals forces (enthalpy-driven) versus those driven by the hydrophobic effect (entropy-driven).
Although direct data for the target compound is absent, studies on more complex molecules containing a 3-methoxybenzamide (B147233) moiety have been conducted. For example, a series of N-[4-(4-aryl-1-piperazinyl)cyclohexyl]-3-methoxybenzamides were evaluated for their binding affinity at dopamine (B1211576) and serotonin (B10506) receptors. One derivative, trans-N-{4-[4-(2,3-dichlorophenyl)-1-piperazinyl]cyclohexyl}-3-methoxybenzamide, showed very high affinity for the dopamine D3 receptor with a Ki value of 0.18 nM. This demonstrates that the 3-methoxy- substituted amide group can be part of a pharmacophore with potent receptor activity.
| Compound | D3 Receptor Ki (nM) | Receptor Selectivity Profile |
|---|---|---|
| trans-N-{4-[4-(2,3-dichlorophenyl)-1-piperazinyl]cyclohexyl}-3-methoxybenzamide | 0.18 | Showed >200-fold selectivity over D4, D2, 5-HT1A, and α1 receptors |
Modulation of Protein-Protein Interactions by Benzenepropanamide, 3-methoxy- Derivatives
No studies have been published on the ability of Benzenepropanamide, 3-methoxy- or its derivatives to modulate protein-protein interactions (PPIs). PPIs are essential for nearly all cellular processes, and small molecules that can either inhibit or stabilize these interactions are of significant interest. nih.govdergipark.org.tr
Investigating a compound's effect on PPIs typically involves high-throughput screening methods followed by more detailed biophysical assays. Common screening techniques include yeast two-hybrid screens, co-immunoprecipitation, and fluorescence-based assays like Förster resonance energy transfer (FRET). Once a "hit" is identified, its mechanism of action is explored using techniques such as surface plasmon resonance (SPR), isothermal titration calorimetry (ITC), or nuclear magnetic resonance (NMR) spectroscopy. nih.gov These methods can confirm direct binding, determine binding affinity and stoichiometry, and map the interaction site on the protein surfaces. nih.gov
The 14-3-3 protein family is a well-known class of hub proteins whose interactions with hundreds of partner proteins are key regulatory events in cells. nih.gov Developing small molecules that can specifically stabilize or disrupt a single 14-3-3/partner interaction is a major goal. ucsf.edu While there is no evidence linking Benzenepropanamide, 3-methoxy- to this or any other PPI target, its potential could be assessed using these established methodologies.
Cellular Permeability and Transport Mechanisms of Benzenepropanamide, 3-methoxy-
The cellular permeability and transport mechanisms of Benzenepropanamide, 3-methoxy- have not been experimentally determined. A compound's ability to cross the cell membrane is a critical factor for its biological activity, especially if its target is intracellular. Permeability is typically assessed using in vitro models that mimic the intestinal barrier or other biological membranes.
The two most common methods are the Parallel Artificial Membrane Permeability Assay (PAMPA) and cell-based assays using cell lines like Caco-2. nih.govsigmaaldrich.com
PAMPA: This is a cell-free assay that measures passive diffusion across an artificial lipid membrane. It is a high-throughput method used to predict passive absorption. nih.gov
Caco-2 Permeability Assay: This assay uses a monolayer of Caco-2 cells, which differentiate to form a barrier with tight junctions that resembles the intestinal epithelium. It can measure both passive diffusion and active transport across the cell layer, providing an apparent permeability coefficient (Papp). nih.gov
For compounds that are actively transported, further studies would be needed to identify the specific transporter proteins involved, such as members of the solute carrier (SLC) or ATP-binding cassette (ABC) transporter families. nih.gov For example, the related endogenous compound melatonin (B1676174) is known to enter cells via passive diffusion as well as through transporters like GLUT1 and PEPT1/2. researchgate.netnih.gov Whether Benzenepropanamide, 3-methoxy- utilizes similar pathways is unknown.
| Assay Method | Principle | Transport Mechanisms Measured | Key Output |
|---|---|---|---|
| PAMPA | Cell-free system with an artificial lipid membrane. | Passive Diffusion | Effective Permeability (Pe) |
| Caco-2 Assay | Monolayer of differentiated intestinal epithelial cells. | Passive Diffusion, Active Transport, Efflux | Apparent Permeability Coefficient (Papp) |
Metabolic Transformation Pathways of Benzenepropanamide, 3-methoxy- by Isolated Enzyme Systems
The metabolic fate of Benzenepropanamide, 3-methoxy- has not been characterized. Understanding how a compound is metabolized is essential for predicting its bioavailability and potential for drug-drug interactions. In vitro studies using isolated enzyme systems are the first step in this process.
The primary enzyme systems responsible for Phase I metabolism are the cytochrome P450 (CYP) enzymes, which are typically studied using human liver microsomes. researchgate.net In these assays, the compound is incubated with microsomes and necessary cofactors (e.g., NADPH), and the formation of metabolites is monitored over time, often by liquid chromatography-mass spectrometry (LC-MS). physiology.org These studies can identify the primary metabolites (e.g., products of oxidation, reduction, or hydrolysis) and determine which specific CYP isoforms (e.g., CYP3A4, CYP2D6) are responsible for the transformation. researchgate.netphysiology.org
Phase II metabolism involves conjugation reactions (e.g., glucuronidation, sulfation) that increase the water solubility of the compound or its Phase I metabolites to facilitate excretion. These pathways are investigated using systems like human liver cytosol or specific recombinant UDP-glucuronosyltransferase (UGT) or sulfotransferase (SULT) enzymes.
For example, studies on the structurally related compound 3-(4-hydroxy-3-methoxyphenyl)propionic acid (HMPA) in rats showed that it undergoes rapid and extensive Phase II metabolism, with sulfated and glucuronidated conjugates being the major forms detected in the bloodstream. nih.gov Similar metabolic pathways, along with potential O-demethylation of the methoxy (B1213986) group by CYP enzymes, could be hypothesized for Benzenepropanamide, 3-methoxy-, but would require experimental verification.
Emerging Research Directions and Future Perspectives for Benzenepropanamide, 3 Methoxy
Application of Machine Learning and Artificial Intelligence in Benzenepropanamide, 3-methoxy- Research
Machine learning (ML) and artificial intelligence (AI) are becoming indispensable tools in chemistry, offering the ability to predict outcomes, identify patterns, and accelerate the research and development cycle. nd.edu For Benzenepropanamide, 3-methoxy-, these computational approaches can be applied to streamline its synthesis and uncover new derivatives with desired properties.
The synthesis of Benzenepropanamide, 3-methoxy-, and its analogs can be significantly enhanced through ML-driven predictive modeling. beilstein-journals.org AI algorithms can be trained on large datasets of chemical reactions to predict the optimal conditions for a given transformation. engineering.org.cn This approach moves beyond traditional trial-and-error experimentation, saving time and resources.
For the synthesis of Benzenepropanamide, 3-methoxy-, ML models could predict key parameters to maximize yield and purity. By analyzing factors such as catalyst choice, solvent, temperature, and reaction time, these models can suggest the most efficient synthetic routes. beilstein-journals.org For example, in N-acylation reactions to form the propanamide group, an algorithm could identify the ideal coupling agent and base combination by learning from a vast database of similar reactions. The use of differential reaction fingerprints, which represent reactions as binary vectors, allows conventional ML models to effectively process and learn from reaction data. beilstein-journals.org
Table 1: Machine Learning Models in Predictive Synthesis
| Model Type | Application in Benzenepropanamide, 3-methoxy- Synthesis | Predicted Parameters | Potential Benefit |
|---|---|---|---|
| Random Forest | Optimization of coupling reaction conditions | Catalyst loading, Solvent polarity, Temperature | Improved reaction yield and reduced byproducts |
| Graph Neural Networks (GNNs) | Prediction of reaction feasibility and outcomes | Product structure, Reaction yield | Rapid screening of novel synthetic pathways for derivatives |
This process typically involves docking simulations, where virtual compounds are computationally fitted into the binding site of a target protein. nih.gov For instance, if Benzenepropanamide, 3-methoxy- is identified as a fragment hit against a particular enzyme, virtual screening could explore a chemical space of millions of related compounds to find more potent inhibitors. nih.govresearchgate.net This significantly narrows down the number of compounds that need to be synthesized and tested in the lab. nih.gov Advanced generative AI models can even design entirely new molecules with optimized properties for a given target, accelerating the hit-to-lead process in drug discovery. researchgate.net
Integration with Advanced Microfluidic Platforms for Reaction Optimization
Microfluidic platforms, or "lab-on-a-chip" systems, offer precise control over reaction conditions at a microscale. nih.gov Integrating these platforms into the study of Benzenepropanamide, 3-methoxy- synthesis allows for high-throughput experimentation and rapid optimization. nih.gov The small volumes involved reduce reagent consumption and enhance safety, while the high surface-area-to-volume ratio can improve reaction rates and heat transfer.
By using a microfluidic setup, researchers can perform numerous experiments in parallel, systematically varying parameters such as reactant concentrations, flow rates (which correspond to reaction times), and temperature. nih.gov This allows for the rapid mapping of the reaction landscape to identify the optimal conditions for the synthesis of Benzenepropanamide, 3-methoxy-, far more quickly than with traditional batch chemistry. nih.gov Such platforms could be particularly useful for fine-tuning multi-step syntheses of complex derivatives. nih.gov
Table 2: Microfluidic Parameters for Synthesis Optimization
| Parameter | Controllable Range | Impact on Reaction |
|---|---|---|
| Flow Rate | 0.1 - 100 µL/min | Determines reaction time and mixing efficiency |
| Channel Geometry | 50 - 500 µm width/depth | Influences mixing, heat, and mass transfer |
| Temperature | 20 - 200 °C | Controls reaction kinetics and selectivity |
Development of Advanced Analytical Techniques for Real-time Monitoring of Benzenepropanamide, 3-methoxy- Reactions
Understanding the kinetics and mechanism of a chemical reaction is crucial for its optimization. Advanced analytical techniques that allow for real-time monitoring can provide invaluable insights into the synthesis of Benzenepropanamide, 3-methoxy-. uvic.ca Techniques such as Pressurized Sample Infusion-Mass Spectrometry (PSI-ESI-MS) and in-situ Nuclear Magnetic Resonance (NMR) spectroscopy can track the concentration of reactants, intermediates, and products as the reaction progresses. uvic.ca
For example, by coupling a microfluidic reactor with a mass spectrometer, one could continuously monitor the formation of Benzenepropanamide, 3-methoxy-, identify transient intermediates, and detect the formation of byproducts in real time. uvic.ca This data provides a detailed kinetic profile of the reaction, which can be used to refine the reaction mechanism and further optimize conditions. Stopped-flow NMR systems can capture data within the first fraction of a second of a reaction, offering a detailed view of the initial stages of bond formation. uvic.ca
Exploration of Benzenepropanamide, 3-methoxy- as a Scaffold for Supramolecular Chemistry and Material Science (Conceptual)
The structure of Benzenepropanamide, 3-methoxy- contains functional groups capable of participating in non-covalent interactions, such as hydrogen bonding (via the amide N-H and C=O) and π-π stacking (via the benzene (B151609) ring). These features make it a conceptually interesting building block, or "scaffold," for constructing larger, ordered structures in supramolecular chemistry.
Similar to how benzene-1,3,5-tricarboxamides (BTAs) can self-assemble into one-dimensional, rod-like structures through threefold hydrogen bonding, the amide groups on Benzenepropanamide, 3-methoxy- could potentially direct its assembly into well-defined aggregates. rsc.org While it lacks the threefold symmetry of BTAs, the interplay between hydrogen bonding, the steric influence of the propanamide chain, and the electronic effects of the methoxy (B1213986) group could lead to the formation of unique supramolecular polymers or gels. The exploration of these properties could open up applications in materials science, such as the development of functional organic materials or drug delivery systems.
Synergistic Approaches Combining Computational and Experimental Methodologies in Benzenepropanamide, 3-methoxy- Studies
The future of research on Benzenepropanamide, 3-methoxy- lies in the synergistic combination of the computational and experimental techniques described above. An integrated workflow would allow for a more efficient and insightful research process.
Q & A
Q. How can 3-methoxybenzenepropanamide be reliably identified and characterized in experimental settings?
Methodological Answer:
- Structural Identification : Use FT-IR spectroscopy to confirm the presence of functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹, methoxy C-O at ~1250 cm⁻¹) .
- Purity Assessment : Employ high-performance liquid chromatography (HPLC) with a C18 column and UV detection (λ = 254 nm) to assess purity. Reference standards from NIST (e.g., CAS 102-93-2) ensure accuracy .
- Molecular Weight Verification : Mass spectrometry (MS) in electron ionization (EI) mode can confirm the molecular ion peak at m/z 149.19 (C₉H₁₁NO) .
Q. What experimental strategies are recommended for synthesizing 3-methoxybenzenepropanamide derivatives?
Methodological Answer:
- Amide Bond Formation : React 3-methoxybenzenepropanoic acid with thionyl chloride (SOCl₂) to generate the acyl chloride, followed by coupling with amines (e.g., propylenediamine) in dichloromethane under inert conditions .
- Methoxy Group Modification : For derivatives, use nucleophilic substitution with alkyl halides (e.g., methyl iodide) in the presence of a base (K₂CO₃) in DMF at 60°C .
Q. How can aqueous solubility data for 3-methoxybenzenepropanamide be obtained and validated?
Methodological Answer:
- Solubility Measurement : Use shake-flask method with HPLC quantification. For example, the CRC Handbook of Aqueous Solubility Data reports solubility as 2.17 × 10⁻³ mol/L (0.326 g/L) at 25°C .
- Validation : Cross-reference with experimental replicates using UV-Vis spectroscopy (λ_max = 270 nm) and adjust pH to account for ionization effects .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectral data (e.g., NMR shifts) for 3-methoxybenzenepropanamide analogs?
Methodological Answer:
- Multi-Technique Analysis : Combine ¹H/¹³C-NMR (e.g., δ ~7.3 ppm for aromatic protons, δ ~3.8 ppm for methoxy) with computational modeling (DFT/B3LYP) to predict chemical shifts .
- Dynamic Effects : Account for solvent polarity (e.g., DMSO vs. CDCl₃) and temperature variations using variable-temperature NMR (VT-NMR) to assess conformational changes .
Q. What advanced computational methods are suitable for predicting the pharmacological targets of 3-methoxybenzenepropanamide?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina to screen against protein databases (e.g., PDB ID 1TLP for tyrosine kinases). Parameters: grid size = 25 Å, exhaustiveness = 20 .
- QSAR Modeling : Develop a quantitative structure-activity relationship (QSAR) model with descriptors like logP, polar surface area, and H-bond donors using MOE or Schrödinger .
Q. How can researchers design experiments to study the metabolic stability of 3-methoxybenzenepropanamide in vitro?
Methodological Answer:
- Microsomal Assay : Incubate the compound with liver microsomes (human or rat) at 37°C in PBS (pH 7.4). Terminate reactions with acetonitrile at 0, 15, 30, and 60 min. Quantify via LC-MS/MS .
- Data Interpretation : Calculate half-life (t₁/₂) using the formula , where is the elimination rate constant derived from slope analysis .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported solubility values for 3-methoxybenzenepropanamide?
Methodological Answer:
- Source Evaluation : Prioritize data from peer-reviewed handbooks (e.g., CRC) over vendor catalogs. For example, CRC reports 0.326 g/L at 25°C , while vendor data may lack temperature/pH specifications .
- Experimental Replication : Perform shake-flask solubility tests under standardized conditions (25°C, 0.1 M PBS pH 7.4) with triplicate measurements .
Interdisciplinary Applications
Q. What collaborations are suggested for studying 3-methoxybenzenepropanamide in materials science?
Methodological Answer:
- Polymer Synthesis : Partner with materials scientists to incorporate the compound into bio-degradable polymers (e.g., via radical polymerization with PEG diacrylate) for drug delivery systems .
- Surface Modification : Use plasma deposition to create thin films of 3-methoxybenzenepropanamide on silicon wafers, analyzed via AFM and XPS .
Analytical Method Optimization
Q. How can HPLC conditions be optimized for separating 3-methoxybenzenepropanamide from complex mixtures?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
